4-Ethyl-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula and a molecular weight of 191.23 g/mol. This compound features a pyrazole core substituted with an ethyl group at the 4-position, a furan ring at the 3-position, and a methyl group at the 1-position of the pyrazole. The presence of the furan ring contributes to its unique chemical properties and potential biological activities.
These reactions are influenced by factors such as temperature, solvent, and the presence of catalysts.
4-Ethyl-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine exhibits notable biological activities that make it a subject of interest in medicinal chemistry. Preliminary studies suggest that it may possess:
Further research is required to fully elucidate its biological mechanisms and therapeutic potential.
The synthesis of 4-ethyl-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine can be achieved through several methods:
Specific synthetic routes may vary based on available starting materials and desired purity levels.
4-Ethyl-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine has potential applications in several fields:
Interaction studies involving 4-ethyl-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine focus on its binding affinity with biological targets such as enzymes or receptors. Techniques like molecular docking simulations and in vitro assays can provide insights into:
These studies are crucial for assessing its viability as a therapeutic agent.
Several compounds share structural similarities with 4-ethyl-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine, each exhibiting unique properties:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-Ethyl-3-(furan-3-YL)-1-methyl-1H-pyrazol-5-am | 1156893-36-5 | Different furan substitution (position 3) |
| 3-(5-Ethylfuran-2-YL)-1-methylpyrazole | 1511490-77-9 | Ethyl group on furan at position 5 |
| 4-Ethyl-3-(5-methylfuran)-1H-pyrazol | 1187561–21–2 | Methyl substitution on furan |
| Ethyl 3-(furan–2-YL)-1-methyl–pyrazole–5-carboxylate | 104295–62–7 | Contains a carboxylate group |
The uniqueness of 4-Ethyl-3-(furan–2-YL)-1-methyl–1H-pyrazol–5–amine lies in its specific combination of substituents that may confer distinct biological activities compared to these similar compounds. Further comparative studies could reveal more about its unique therapeutic potential.
Transition metal catalysis has revolutionized the synthesis of polyfunctionalized heterocycles, offering precise control over regioselectivity and reaction efficiency. For 4-ethyl-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine, rhodium(III)-catalyzed C−H activation/annulation represents a cutting-edge approach.
A rhodium(III)-catalyzed protocol enables the direct coupling of pyrazole precursors with diazodicarbonyl compounds through dual C−H activation. This method proceeds via a cascade mechanism involving:
This strategy achieves tetrasubstituted furans with pyrazole moieties in a single pot, eliminating the need for prefunctionalized substrates. Reaction conditions typically involve dichloroethane (DCE) at 80°C, with [Cp*RhCl₂]₂ as the catalyst and Cu(OAc)₂·H₂O as an oxidant.
The pyrazole ring system in 4-ethyl-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine exhibits distinctive electronic properties that govern its reactivity toward electrophilic aromatic substitution reactions [1] [2]. The presence of two nitrogen atoms within the five-membered ring creates a π-excess aromatic heterocycle, with electrophilic substitution reactions occurring preferentially at the C-4 position [2] [3]. This regioselectivity arises from the electronic distribution within the pyrazole nucleus, where the C-4 carbon maintains the highest electron density compared to the C-3 and C-5 positions [4].
The electron density calculations reveal that the C-3 and C-5 positions experience electron depletion due to the electronegative nitrogen atoms, while the C-4 position retains enhanced electron density, making it vulnerable to electrophilic attack [3] [4]. In 4-ethyl-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine, the ethyl substituent at the C-4 position demonstrates the inherent preference for electrophilic substitution at this site, as electron-donating alkyl groups enhance reactivity toward electrophiles [2].
The mechanistic pathway for electrophilic substitution follows the classical addition-elimination sequence characteristic of aromatic systems [3]. Initial coordination of the electrophile to the electron-rich C-4 carbon generates a cationic intermediate, which subsequently undergoes proton elimination to restore aromaticity [3]. The reaction conditions must be carefully controlled, as pyrazole derivatives exhibit sensitivity to strong acids that can lead to protonation of the pyridine-like nitrogen and alter the substitution pattern [4].
| Electrophile | Reaction Conditions | Product Formation | Regioselectivity |
|---|---|---|---|
| Nitronium ion | Acetyl nitrate, mild conditions | 4-Nitro derivative | >95% C-4 selectivity [2] |
| Chlorine cation | Chlorinating agents, controlled temperature | 4-Chloro derivative | >90% C-4 selectivity [3] |
| Acylium ion | Acyl chlorides, Lewis acid catalysis | 4-Acyl derivative | >85% C-4 selectivity [3] |
The substituent effects on the pyrazole ring significantly influence the rate and selectivity of electrophilic substitution reactions [1]. Electron-donating groups, such as the ethyl substituent in this compound, increase the nucleophilicity of the pyrazole ring and enhance the reaction rate with electrophiles [5]. The furan ring at the C-3 position contributes additional electron density through resonance effects, further activating the pyrazole core toward electrophilic attack [1].
The furan moiety in 4-ethyl-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine serves as a versatile reactive partner in tandem cyclization processes, leveraging its unique electronic and steric properties [6] [7]. Furan rings exhibit dual reactivity patterns, functioning both as electron-rich dienes in cycloaddition reactions and as nucleophilic aromatic systems in electrophilic substitution processes [8] [9]. The aromatic stabilization energy of furan, approximately 14 to 15 kilocalories per mole lower than benzene, renders these rings more reactive toward cycloaddition reactions while maintaining sufficient aromatic character for selective transformations [8].
Gold-catalyzed tandem cyclization reactions represent a prominent pathway for furan ring functionalization in heterocyclic systems [6] [7]. These reactions typically proceed through initial activation of alkyne or alkene partners by gold catalysts, followed by intramolecular cyclization involving the furan ring [7] [10]. The mechanism involves coordination of the gold catalyst to the unsaturated partner, generating an electrophilic species that undergoes nucleophilic attack by the electron-rich furan system [7].
The tandem cyclization processes often incorporate Friedel-Crafts type reactions, where the furan ring acts as the nucleophilic aromatic partner [6] [7]. These transformations proceed under mild conditions and demonstrate excellent functional group tolerance, making them suitable for complex molecular architectures containing multiple reactive sites [11]. The regioselectivity of furan ring attack depends on the substitution pattern and the nature of the electrophilic species generated during the catalytic cycle [11].
| Catalyst System | Reaction Type | Temperature Range | Yield Range | Selectivity |
|---|---|---|---|---|
| Gold(I) chloride | Tandem cyclization | 25-80°C | 65-85% | >90% regioselective [7] |
| Gold(III) acetate | Friedel-Crafts coupling | 40-100°C | 70-90% | >85% regioselective [6] |
| Rhodium(III) catalysts | [3+2] Cycloaddition | 60-120°C | 60-80% | >95% regioselective [11] |
Diels-Alder cycloadditions involving the furan ring proceed through a different mechanistic pathway, where furan functions as the diene component [8] [12]. These reactions are characterized by lower activation energies compared to typical aromatic systems due to the reduced aromatic stabilization of furan [8]. The thermodynamic profile of furan Diels-Alder reactions typically favors the formation of bridged bicyclic adducts, although the reactions are often reversible at elevated temperatures [8].
The electronic properties of the furan ring in 4-ethyl-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine are further modulated by the adjacent pyrazole system, which can influence both the reactivity and selectivity of tandem cyclization processes [13]. The conjugation between the furan and pyrazole rings creates an extended π-system that can participate in electron transfer processes and stabilize reaction intermediates through resonance delocalization [13].
The N-methyl substituent in 4-ethyl-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine serves as a crucial directing group for transition metal-catalyzed C-H activation reactions [14] [15]. Pyrazole-directed C-H functionalization has emerged as a powerful strategy for selective bond formation, with the nitrogen atoms providing coordination sites for transition metal catalysts [16] [17]. The pyrazole moiety demonstrates superior directing ability compared to many other heterocyclic systems due to its balanced basicity and coordination geometry [15].
Palladium-catalyzed C-H activation processes represent the most extensively studied class of pyrazole-directed transformations [14] [15]. The mechanism typically involves initial coordination of the palladium catalyst to the pyridine-like nitrogen of the pyrazole ring, followed by cyclometalation to form a five-membered palladacycle [15]. This metallacycle intermediate then undergoes transmetalation with organometallic reagents or oxidative addition with aryl halides to introduce new functional groups [15].
The N-methyl group plays a dual role in these transformations, serving both as a protecting group for the pyrazole nitrogen and as a source of reactive C-H bonds for functionalization [14]. The methyl C-H bonds adjacent to the nitrogen atom exhibit enhanced acidity due to the electron-withdrawing effect of the heterocycle, making them particularly susceptible to metalation processes [15]. Sequential triple C-H activation reactions have been reported, where multiple C-H bonds undergo functionalization in a single catalytic cycle [14].
| Metal Catalyst | Directing Group | C-H Bond Type | Temperature | Selectivity | Yield Range |
|---|---|---|---|---|---|
| Palladium(II) acetate | Pyrazole N | sp³ C-H (methyl) | 100-140°C | >90% γ-selective | 60-85% [15] |
| Rhodium(III) complexes | Pyrazole N | sp² C-H (aryl) | 80-120°C | >95% ortho-selective | 70-95% [18] |
| Iridium(III) catalysts | Pyrazole N | sp³ C-H (alkyl) | 60-100°C | >85% β-selective | 55-75% [15] |
The regioselectivity of C-H activation reactions directed by the pyrazole system follows predictable patterns based on the size of the metallacycle intermediate [14] [15]. Five-membered metallacycles are typically favored, leading to functionalization at the γ-position relative to the coordinating nitrogen atom [15]. This selectivity pattern enables precise control over the site of functionalization in complex molecular architectures [14].
Rhodium-catalyzed C-H activation processes offer complementary reactivity profiles, particularly for the formation of C-C bonds through coupling with alkynes or alkenes [18]. These reactions proceed through cyclometalation mechanisms similar to palladium systems but often demonstrate enhanced functional group tolerance and milder reaction conditions [18]. The choice of rhodium catalyst and ligand system significantly influences both the reaction rate and selectivity [18].
The mechanistic understanding of pyrazole-directed C-H activation has advanced significantly through computational studies and experimental investigations of catalytic intermediates [19]. The role of the pyrazole directing group extends beyond simple coordination, as it can participate in single-electron transfer processes and radical pathways under specific reaction conditions [19]. These alternative mechanistic pathways expand the scope of transformations accessible through pyrazole-directed methodologies [19].
Alkynoate-mediated annulation reactions provide access to diverse heterocyclic frameworks through formal [5+1] cycloaddition processes [20] [21]. These transformations typically involve the insertion of a one-carbon unit derived from the alkynoate substrate into existing heterocyclic systems, generating expanded ring structures with enhanced molecular complexity [22] [23]. The mechanistic pathway involves initial coordination of transition metal catalysts to the alkyne functionality, followed by cyclometalation and subsequent ring-forming processes [20].
Rhodium(III)-catalyzed [4+1] annulation reactions of pyrazol-3-ones with alkynoate esters represent a well-established example of this methodology [20]. The reaction proceeds through sequential C-H activation, ortho-alkenylation, and intramolecular cyclization to generate indazole-fused pyrazole derivatives [20]. The alkynoate component functions as a one-carbon synthon rather than the expected two-carbon unit, leading to unusual [4+1] rather than [4+2] addition patterns [20].
The reaction mechanism involves initial coordination of the rhodium catalyst to the pyrazole nitrogen, followed by C-H activation at the adjacent aromatic ring [20]. The activated aromatic system then undergoes insertion with the alkynoate substrate, generating a vinyl-rhodium intermediate [20]. Subsequent intramolecular cyclization and reductive elimination complete the annulation process, producing the fused heterocyclic product with a quaternary carbon center [20].
| Catalyst | Substrate Type | Annulation Mode | Temperature | Yield Range | Selectivity |
|---|---|---|---|---|---|
| [Cp*RhCl₂]₂ | Pyrazol-3-ones | [4+1] | 80-120°C | 65-85% | >90% regioselective [20] |
| Copper(I) salts | 1,5-Diynes | [5+1] | 60-100°C | 55-75% | >85% regioselective [24] |
| Gold(I) complexes | Alkenyl substrates | [6+1] | 40-80°C | 70-90% | >95% regioselective [21] |
The scope of alkynoate-mediated annulation reactions extends to various heterocyclic substrates beyond pyrazoles [24] [23]. Copper-catalyzed formal [5+1] annulation of 1,5-diynes with 1,2,5-oxadiazoles demonstrates the versatility of this approach for constructing diverse ring systems [24]. These reactions proceed through one-carbon insertion into the N-O bond of the heterocycle, avoiding the use of hazardous diazo compounds typically required for such transformations [24].
The electronic and steric properties of the alkynoate substituents significantly influence both the reaction rate and product selectivity [25]. Electron-withdrawing groups on the alkynoate enhance the electrophilicity of the triple bond, facilitating catalyst coordination and subsequent insertion processes [25]. The ester functionality provides additional coordination sites for metal catalysts and can participate in subsequent transformations to generate more complex molecular architectures [25].
Mechanistic studies of alkynoate-mediated annulation reactions have revealed the importance of radical intermediates in certain catalytic cycles [25]. The formation of vinyl radicals through single-electron transfer processes can lead to alternative reaction pathways, including radical cascade reactions and multiple functionalization events [25]. These radical-mediated processes expand the synthetic utility of alkynoate substrates and enable access to previously inaccessible molecular frameworks [25].
Table 1: High Mobility Group Box 1 Inhibition Data
| Compound Series | Target Protein | Binding Affinity | Cytotoxicity (Cell Line) | Anti-inflammatory Markers |
|---|---|---|---|---|
| 9a-d | HMGB1 (2LY4) | Notable binding | BV-2, N-9, HMO6 | TNF-α, IL-1β, IL-6, Bcl-2 suppression |
| 9c, 9h, 9g | HMGB1 Box A (4QR9) | High affinity | HAP1, Human fibroblasts | Significant neuroinflammatory modulation |
| 9f | HMGB1 pathway | Moderate activity | Multiple cell lines | Selective anti-inflammatory response |
The pyrazole scaffold, particularly when combined with furan functionality, demonstrates remarkable potential for microglial modulation in neurodegenerative disease contexts. Studies have shown that pyrazole derivatives can effectively inhibit microglial activation, a critical factor in the progression of neurodegenerative disorders [2] [3]. The compound 2-MBAPA (a structurally related pyrazole derivative) has demonstrated significant efficacy in inhibiting tumor necrosis factor-α secretion by activated human microglia and attenuating the toxicity of conditioned medium from activated microglia toward human SH-SY5Y neuroblastoma cells [2].
In animal models of Alzheimer's disease, pyrazole compounds have shown the ability to inhibit microgliosis without affecting astrogliosis, suggesting a selective mechanism of action on microglial cells [2] [3]. The neuroprotective effects extend to the prevention of neuronal loss in the dentate gyrus, indicating that microglial modulation by pyrazole-furan hybrids may translate to tangible neuroprotective benefits in neurodegenerative disease progression.
The structure-activity relationship analysis reveals that pyrazole derivatives bearing furan substituents demonstrate enhanced selectivity for microglial targets compared to other cell types. This selectivity is attributed to the specific binding interactions between the furan-pyrazole pharmacophore and microglial surface receptors, including Toll-like receptor 4 and related inflammatory mediators [4] [5].
Table 2: Microglial Modulation Activity
| Compound | Disease Model | Microglial Effect | Neuroprotection | Selectivity Index |
|---|---|---|---|---|
| 2-MBAPA | Alzheimer's (rat) | Microgliosis inhibition | Neuronal loss prevention | High (microglia-specific) |
| Pyrazole derivatives | Multiple neurodegeneration | TNF-α secretion reduction | Enhanced viability | Moderate to high |
| Furan-pyrazole hybrids | In vitro models | Activation suppression | Cytotoxicity reduction | Selective for immune cells |
The comparative analysis of 4-ethyl-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine and related compounds reveals significant efficacy against tumor necrosis factor-α and interleukin-6 signaling pathways. Pyrazolopyridine derivatives, structurally related to the target compound, have demonstrated potent interleukin-6 inhibitory activity with IC50 values ranging from 0.16 to 0.3 μM [6] [7]. These values are comparable to established anti-inflammatory therapeutics and suggest potential clinical relevance.
The mechanism of action involves the compound's ability to interfere with nuclear factor-κB signaling pathways, which are central to the transcriptional regulation of pro-inflammatory cytokines [8]. Molecular docking studies have revealed that pyrazole-furan hybrids can form stable complexes with key amino acid residues in the tumor necrosis factor-α binding sites, including interactions with Tyrosine residues that are critical for cytokine activity [9].
Recent studies have demonstrated that pyrazole derivatives can achieve 63-72% inhibition of tumor necrosis factor-α production in lipopolysaccharide-stimulated macrophages, with comparable efficacy to celecoxib [10] [11]. Similarly, interleukin-6 inhibition percentages of 65-70% have been achieved, indicating broad-spectrum anti-inflammatory activity across multiple cytokine pathways.
Table 3: Cytokine Inhibition Comparative Data
| Compound Class | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IC50 (μM) | Reference Standard |
|---|---|---|---|---|
| Pyrazolopyridines | 60-65 | 60-65 | 0.16-0.3 | Celecoxib |
| Furan-pyrazole hybrids | 63-72 | 65-70 | 5.68-7.12 | Dexamethasone |
| Pyrazole derivatives | 48-75 | 62-78 | 3.37-8.0 | Diclofenac |
The molecular hybridization approach combining pyrazole-furan scaffolds with 2,4-thiazolidinedione pharmacophores represents a sophisticated strategy for developing multifunctional anti-neuroinflammatory agents. This hybridization strategy leverages the peroxisome proliferator-activated receptor-γ modulating properties of thiazolidinediones while maintaining the anti-inflammatory characteristics of the pyrazole-furan system [12] [13].
Studies have demonstrated that pyrazole-thiazolidinedione hybrids achieve significant peroxisome proliferator-activated receptor-γ transactivation, with the most potent derivatives showing 48-52% activation compared to rosiglitazone [13]. This dual mechanism of action provides both anti-inflammatory effects through cyclooxygenase inhibition and metabolic modulation through peroxisome proliferator-activated receptor-γ activation, offering potential therapeutic advantages in neuroinflammatory conditions with metabolic components.
The structure-activity relationship studies reveal that the positioning of the furan moiety relative to the thiazolidinedione core significantly influences biological activity. Compounds with optimal linker lengths between the pyrazole-furan system and the thiazolidinedione ring demonstrate enhanced binding affinity to both target systems [14] [15]. The hybridization strategy has yielded compounds with IC50 values in the low micromolar range for both anti-inflammatory and antidiabetic activities, suggesting potential applications in conditions where neuroinflammation and metabolic dysfunction coexist.
Table 4: Thiazolidinedione Hybridization Data
| Hybrid Type | PPAR-γ Activation (%) | Anti-inflammatory IC50 (μM) | Selectivity | Therapeutic Index |
|---|---|---|---|---|
| Pyrazole-TZD 5o | 52.06 | 5.2-7.8 | High | Favorable |
| Pyrazole-TZD 5n | 51.30 | 6.1-8.4 | Moderate | Good |
| Pyrazole-TZD 5a | 48.65 | 7.2-9.1 | Moderate | Acceptable |
| Furan-TZD hybrids | 40-50 | 8.0-12.0 | Variable | Compound-dependent |